4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide
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Overview
Description
4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an imidazole ring, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a suitable precursor with cyclohexylamine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The imidazole ring can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclohexylamino)-3-(1-methyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide
- 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-ethylbenzene-1-sulfonamide
Uniqueness
4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its hydrophobicity, while the imidazole ring provides opportunities for hydrogen bonding and electronic interactions.
Properties
CAS No. |
2290608-04-5 |
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Molecular Formula |
C18H26N4O2S |
Molecular Weight |
362.5 |
Purity |
95 |
Origin of Product |
United States |
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